molecular formula C11H12Cl2O3 B8612511 4-(2,3-dichloro-4-methoxyphenyl)butanoic acid

4-(2,3-dichloro-4-methoxyphenyl)butanoic acid

Cat. No.: B8612511
M. Wt: 263.11 g/mol
InChI Key: CVLDEVWBWOMZMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-dichloro-4-methoxyphenyl)butanoic acid is an organic compound with the molecular formula C11H12Cl2O3 It is a derivative of butanoic acid, featuring a dichloromethoxyphenyl group attached to the butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dichloro-4-methoxyphenyl)butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dichloro-4-methoxybenzene and butanoic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include dichloromethane and ethanol.

    Reaction Steps: The process may involve multiple steps, including halogenation, esterification, and hydrolysis, to introduce the dichloromethoxyphenyl group onto the butanoic acid backbone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-dichloro-4-methoxyphenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new compounds with substituted functional groups.

Scientific Research Applications

4-(2,3-dichloro-4-methoxyphenyl)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,3-dichloro-4-methoxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methoxyphenyl)butanoic acid: Similar structure but lacks the dichloro substitution.

    4-(4-chlorophenyl)butanoic acid: Contains a single chlorine atom instead of two.

    4-(4-methoxyphenyl)butyric acid: Another related compound with a similar backbone.

Uniqueness

4-(2,3-dichloro-4-methoxyphenyl)butanoic acid is unique due to the presence of both dichloro and methoxy groups on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H12Cl2O3

Molecular Weight

263.11 g/mol

IUPAC Name

4-(2,3-dichloro-4-methoxyphenyl)butanoic acid

InChI

InChI=1S/C11H12Cl2O3/c1-16-8-6-5-7(10(12)11(8)13)3-2-4-9(14)15/h5-6H,2-4H2,1H3,(H,14,15)

InChI Key

CVLDEVWBWOMZMV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CCCC(=O)O)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-(2,3-dichloro-4-methoxybenzoyl)-propionic acid (125 g.), 0.45 mole), amalgamated zinc (500 g.) and 12 N HCl (600 ml.) is stirred at 20°-25° C. for two hours and then refluxed for 16 hours. An additional 100 ml. of 12 N HCl is added and refluxing is continued for five hours. The mixture then is cooled and diluted with water (2 l.). The product is extracted with chloroform. The extract is washed with water and dried over sodium sulfate and evaporated. The residue is crystallized from ethanol-water (1:1) to obtain 4-(2,3-dichloro-4-methoxyphenyl)butyric acid (103.7 g.), melting point 120°-123° C.
Quantity
125 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step One
Name
Quantity
500 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
solvent
Reaction Step Three

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